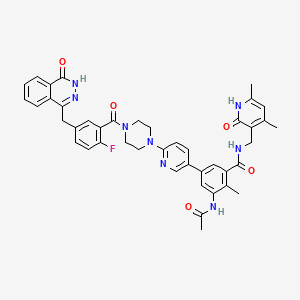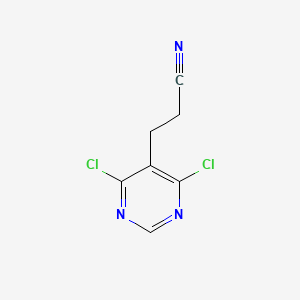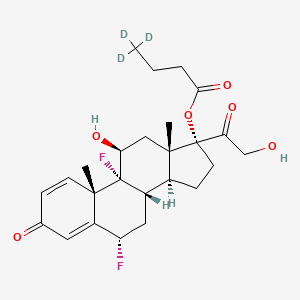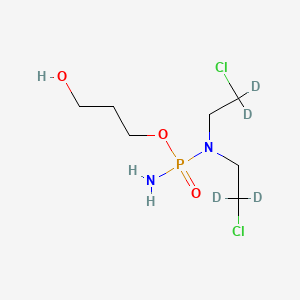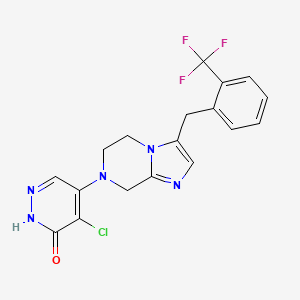
Trpc5-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trpc5-IN-3 is a chemical compound known for its inhibitory effects on the transient receptor potential canonical 5 (TRPC5) channel. TRPC5 channels are non-selective cation channels that play a role in various physiological processes, including anxiety, depression, and kidney disease . This compound is a promising candidate for therapeutic applications due to its ability to modulate TRPC5 activity.
Métodos De Preparación
The synthesis of Trpc5-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Trpc5-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Trpc5-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the TRPC5 channel and its role in cellular processes. In biology, this compound is used to investigate the physiological and pathological functions of TRPC5 in various tissues, including the brain, liver, kidney, and pancreas . In medicine, this compound shows promise in the treatment of anxiety disorders, depression, and kidney disease by inhibiting TRPC5 activity .
Mecanismo De Acción
Trpc5-IN-3 exerts its effects by binding to specific sites on the TRPC5 channel, stabilizing it in a non-conductive closed state. This inhibition prevents the influx of cations such as calcium and sodium, thereby modulating downstream signaling pathways . The molecular targets of this compound include the voltage sensor-like domain and the pore region of the TRPC5 channel . By inhibiting TRPC5 activity, this compound can influence various physiological processes, including neuronal excitability, calcium homeostasis, and cellular signaling .
Comparación Con Compuestos Similares
Trpc5-IN-3 is unique compared to other TRPC5 inhibitors due to its specific binding sites and inhibitory mechanism. Similar compounds include clemizole and HC-070, which also inhibit TRPC5 but bind to different regions of the channel . Clemizole binds inside the voltage sensor-like domain, while HC-070 is wedged between adjacent subunits . These differences in binding sites and mechanisms of action highlight the uniqueness of this compound as a TRPC5 inhibitor .
Propiedades
Fórmula molecular |
C18H15ClF3N5O |
|---|---|
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
5-chloro-4-[3-[[2-(trifluoromethyl)phenyl]methyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H15ClF3N5O/c19-16-14(9-24-25-17(16)28)26-5-6-27-12(8-23-15(27)10-26)7-11-3-1-2-4-13(11)18(20,21)22/h1-4,8-9H,5-7,10H2,(H,25,28) |
Clave InChI |
YCFHBAWLBRKMTI-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=NC=C2CC3=CC=CC=C3C(F)(F)F)CN1C4=C(C(=O)NN=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


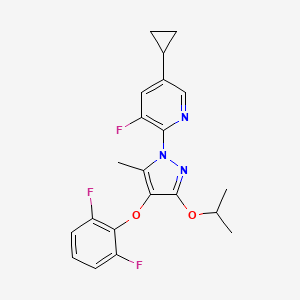

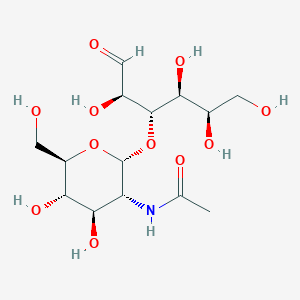
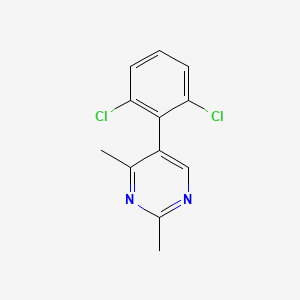
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
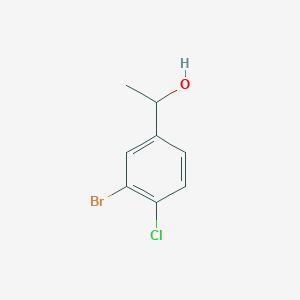
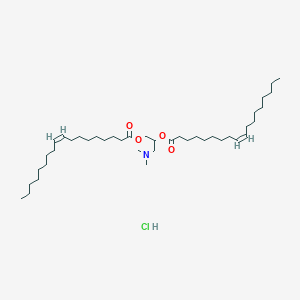
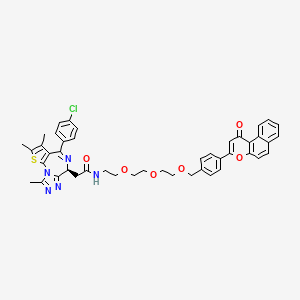

![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
